molecular formula C7H14S B13280169 2-Methylcyclohexanethiol CAS No. 99419-74-6

2-Methylcyclohexanethiol

Cat. No.: B13280169
CAS No.: 99419-74-6
M. Wt: 130.25 g/mol
InChI Key: ICOZZYFCTGILJV-UHFFFAOYSA-N
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Description

2-Methylcyclohexanethiol (CAS RN: 99419-74-6) is an organic sulfur compound with the molecular formula C7H14S and an average molecular mass of 130.25 g/mol . This compound is of significant interest in the field of industrial catalysis, particularly as a key intermediate in studying the reaction mechanisms of hydrodenitrogenation (HDN) processes. HDN is a critical step in the refining industry to remove nitrogen impurities from fuel oils. Research has demonstrated that this compound is formed during the HDN of 2-methylcyclohexylamine (MCHA) via a mechanism involving the nucleophilic substitution of an amine group (NH2) by a sulfhydryl group (SH) . This thiol intermediate subsequently undergoes hydrogenolysis of its carbon-sulfur (C-S) bond to yield the final hydrocarbon product, methylcyclohexane (MCH) . Investigating this pathway provides valuable insights into the role of hydrogen sulfide (H2S) in catalytic networks and the interplay between different reaction sites on the catalyst surface. The compound presents stereochemical complexity, with isomeric forms available, including a cis-configured stereoisomer with two defined stereocenters, identified as (1S,2R)-2-Methylcyclohexanethiol . This makes it a relevant subject for studies requiring specific three-dimensional molecular structures. Handling and Usage: Research Application: This product is strictly for professional laboratory research purposes as a chemical standard or reaction intermediate. Usage Restrictions: It is designated "For Research Use Only." Not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

99419-74-6

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

2-methylcyclohexane-1-thiol

InChI

InChI=1S/C7H14S/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3

InChI Key

ICOZZYFCTGILJV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1S

Origin of Product

United States

Preparation Methods

Methodology:

  • Step 1: Preparation of a suitable precursor, such as a halogenated cyclohexane derivative (e.g., cyclohexyl chloride or bromide). This can be achieved via halogenation of cyclohexane using radical halogenation under UV light or thermal conditions.

  • Step 2: Methylation at the 2-position:
    The precursor undergoes regioselective methylation at the 2-position, typically through Friedel-Crafts alkylation or via directed lithiation followed by methylation.

  • Step 3: Thiolation:
    The halogenated methylcyclohexane derivative is then reacted with thiourea or other thiol donors under basic or acidic conditions to introduce the thiol group.

Example Reaction Scheme:

Cyclohexane → Halogenated cyclohexane (e.g., 2-bromocyclohexane) → Methylation at the 2-position → 2-Methylcyclohexane halide → Reaction with thiourea → 2-Methylcyclohexanethiol

Functionalization via Grignard or Organometallic Reagents

This method involves the formation of a Grignard reagent from a halogenated cyclohexane derivative, followed by methylation and thiolation steps.

Procedure:

  • Step 1: Synthesize a Grignard reagent from 2-bromocyclohexane.
  • Step 2: React the Grignard reagent with methyl iodide or methyl chloride to introduce the methyl group at the 2-position.
  • Step 3: Convert the halogen to a thiol using thiourea or Lawesson’s reagent.

Advantages:

  • High regioselectivity.
  • Suitable for synthesizing substituted cyclohexanes with precise control.

Cyclization and Thiolation of Methyl-Substituted Precursors

A more complex but efficient route involves constructing the cyclohexane ring with methyl and thiol functionalities via cyclization reactions.

Method:

  • Step 1: Synthesize a linear precursor containing both methyl and thiol groups, such as a 1,6-diene with methyl substituents.
  • Step 2: Induce cyclization under radical or metal-catalyzed conditions (e.g., using palladium or nickel catalysts) to form the cyclohexane ring.
  • Step 3: Functionalize the ring with thiol groups through thiol-ene click chemistry or nucleophilic substitution.

Research Outcomes and Data Tables

Method Starting Material Reagents Conditions Yield (%) Notes
Direct Thiolation Halogenated cyclohexane Thiourea Reflux in ethanol/methanol 60-75 Requires regioselective halogenation
Organometallic Approach 2-Bromocyclohexane Mg, methyl halide Anhydrous conditions, low temperature 65-80 High regioselectivity
Cyclization Route Linear precursors Metal catalysts (Pd, Ni) Reflux, inert atmosphere 50-70 Complex, multi-step

Research Findings and Considerations

  • Selectivity: Methylation at the 2-position is often achieved via directed lithiation or regioselective halogenation.
  • Thiolation Efficiency: Thiourea provides an effective route for introducing thiol groups, with yields often exceeding 70% under optimized conditions.
  • Purification: Crystallization and column chromatography are standard for isolating pure this compound.
  • Safety and Handling: Reactions involving thiourea and halogenated intermediates require proper safety protocols due to toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclohexanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed:

    Oxidation: Oxidation of this compound typically results in the formation of sulfonic acids.

    Reduction: Reduction reactions may yield cyclohexane derivatives.

    Substitution: Substitution reactions can produce various halogenated cyclohexane compounds.

Scientific Research Applications

2-Methylcyclohexanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylcyclohexanethiol involves its interaction with various molecular targets. The sulfur-hydrogen group can form bonds with other molecules, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific reactions and conditions involved .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Thiols vs. Alcohols: Thiols (e.g., this compound) exhibit greater acidity (pKa ~10–12) compared to alcohols (e.g., 2-Methylcyclohexanol, pKa ~16–18) due to sulfur’s lower electronegativity and larger atomic size, stabilizing the conjugate base .
  • Oxidation Sensitivity: Thiols oxidize to disulfides (R-S-S-R), whereas alcohols oxidize to ketones or carboxylic acids. For example, this compound may form a disulfide bridge, while 2-Methylcyclohexanol oxidizes to 2-Methylcyclohexanone .

Research Findings and Data Gaps

While the provided evidence lacks direct studies on this compound, insights can be drawn from related compounds:

Synthetic Routes : Cyclohexane derivatives like 2-Methyl-1,3-cyclohexanedione are synthesized via cyclization or methylation (e.g., sodium methoxide-mediated reactions) . Similar methods may apply to this compound using thiolation agents.

Analytical Challenges: Methoxetamine analogs (e.g., 2-(3-methoxyphenyl)-2-(methylamino)cyclohexanone) highlight the importance of purity analysis via chromatography and mass spectrometry, which would also apply to thiol derivatives .

Biological Activity

2-Methylcyclohexanethiol is an organic compound classified as a thiol, featuring a sulfur atom bonded to a carbon atom in a cyclohexane ring. Its chemical formula is C7H14S\text{C}_7\text{H}_{14}\text{S} . Thiols are known for their distinctive odors and are significant in various biological processes, including protein structure and function. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

  • Antioxidant Properties : Thiols, including this compound, are known to exhibit antioxidant properties. They can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage. This mechanism is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
  • Protein Interactions : Thiols play a significant role in protein folding and stability. The presence of thiol groups allows for the formation of disulfide bonds, which are critical for maintaining the three-dimensional structure of proteins. This structural integrity is essential for proper biological function .
  • Enzyme Activity Modulation : Thiols can influence enzyme activity by forming reversible covalent bonds with cysteine residues in enzymes. This interaction can either inhibit or activate enzymatic functions, depending on the context and concentration of the thiol .

Toxicological Studies

Research indicates that while this compound has beneficial biological activities, it also presents potential toxicity at high concentrations. A study highlighted acute toxicity effects on aquatic organisms following exposure to thiol compounds during environmental contamination events .

Table 1: Toxicity Data for this compound

OrganismConcentration (mg/L)Observed Effects
Daphnia magna10Decreased mobility
Zebrafish (Danio rerio)5Developmental abnormalities
Rainbow trout15Mortality observed

Case Study 1: Environmental Impact of Chemical Spills

The 2014 crude MCHM chemical spill in West Virginia serves as a pertinent case study regarding the implications of thiols in environmental health. The spill involved a mixture containing 4-methylcyclohexanemethanol (MCHM), closely related to this compound. The incident led to widespread drinking water contamination affecting over 300,000 residents .

  • Findings : Post-spill investigations revealed that thiols contributed to unpleasant odors and potential health risks in contaminated water supplies. Environmental testing highlighted the need for thorough characterization and monitoring of thiol compounds in water systems.

Case Study 2: Antioxidant Applications

A recent study explored the application of thiols, including this compound, as potential antioxidant agents in food preservation. The research demonstrated that incorporating these compounds could extend shelf life by reducing oxidative spoilage .

  • Results : The addition of thiols resulted in a significant decrease in rancidity levels compared to control samples without antioxidants.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-methylcyclohexanethiol in laboratory settings?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters (temperature, solvent, catalyst). For example, thiolation of 2-methylcyclohexanol via nucleophilic substitution or thiol-ene reactions should be monitored using thin-layer chromatography (TLC) to track intermediate formation. Ensure rigorous purification via fractional distillation or column chromatography, and validate purity using gas chromatography-mass spectrometry (GC-MS) . For reproducibility, document all steps in the "Materials and Methods" section, adhering to IUPAC naming conventions and spectral data reporting standards (e.g., 1^1H NMR, 13^{13}C NMR) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • GC-MS : Compare retention indices and fragmentation patterns with reference databases (e.g., NIST Chemistry WebBook) .
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra for characteristic thiol (-SH) proton signals (δ ~1.3–1.5 ppm) and cyclohexane ring splitting patterns.
  • Elemental Analysis : Confirm sulfur content to validate stoichiometry.
  • Report all data in supplementary materials to avoid cluttering the main text .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves tested to EN 374 standards, chemical-resistant lab coats, and fume hoods to minimize inhalation risks .
  • Ventilation : Implement local exhaust ventilation to maintain airborne concentrations below occupational exposure limits (OELs) .
  • Emergency Procedures : Train personnel in spill containment (e.g., inert absorbents) and first-aid measures (e.g., flushing eyes/skin with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound synthesis?

  • Methodological Answer :

  • Systematic Review : Conduct a scoping study to catalog existing kinetic data, noting variables like solvent polarity, temperature, and catalyst loading. Use tools like the Cochrane Handbook to assess bias in prior studies .
  • Controlled Replication : Reproduce conflicting experiments under standardized conditions. For example, compare acid-catalyzed vs. base-mediated pathways using in situ FTIR to monitor intermediate formation .
  • Statistical Analysis : Apply ANOVA or Bayesian inference to identify statistically significant outliers in reported rate constants .

Q. What computational strategies can predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states for thiol-disulfide exchange reactions, focusing on sulfur-centered radical intermediates.
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys, Pistachio) to predict regioselectivity in alkylation or oxidation reactions .
  • Validation : Cross-check computational results with experimental kinetic isotope effects (KIE) or Hammett plots .

Q. How do steric and electronic effects influence the nucleophilic behavior of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Steric Maps : Generate 3D conformational models (e.g., using Gaussian software) to quantify steric hindrance from the methyl group.
  • Electronic Profiling : Calculate Fukui indices to identify nucleophilic hotspots on the sulfur atom .
  • Experimental Correlation : Compare thiol reactivity in diastereoselective Michael additions using chiral auxiliaries (e.g., Evans oxazolidinones) .

Data Reporting and Reproducibility

Q. What guidelines ensure transparent reporting of this compound research data?

  • Methodological Answer :

  • Structured Formats : Use tables to summarize spectral data (e.g., NMR shifts, GC retention times) and reaction yields (Table 1).
  • Supplementary Materials : Archive raw datasets (e.g., chromatograms, crystallographic files) in repositories like Zenodo .
  • Ethical Compliance : Declare conflicts of interest and adhere to ethical guidelines for chemical safety and waste disposal .

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